(1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol
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Overview
Description
(1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol is a chiral compound with significant importance in various scientific fields This compound features a chiral center, making it an interesting subject for stereochemistry studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and nitroethane.
Formation of Nitro Alcohol: The first step involves the Henry reaction between 3-chlorobenzaldehyde and nitroethane to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the desired (1R,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the chlorophenyl ring.
Scientific Research Applications
(1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-1-(3-bromophenyl)propan-2-ol: Similar structure but with a bromine atom instead of chlorine.
(1R,2S)-1-amino-1-(3-fluorophenyl)propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.
(1R,2S)-1-amino-1-(3-methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |
InChI Key |
MZZURCGUMUSESO-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)N)O |
Origin of Product |
United States |
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